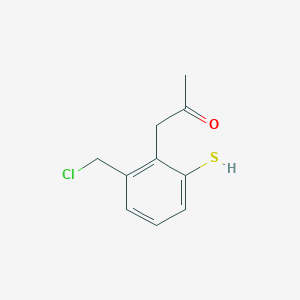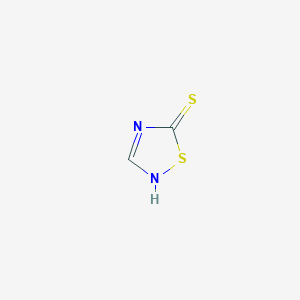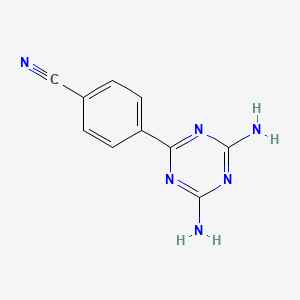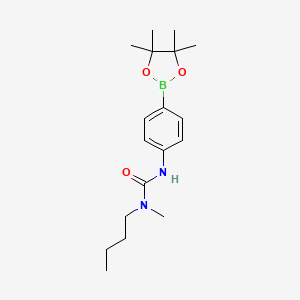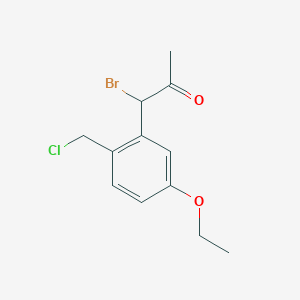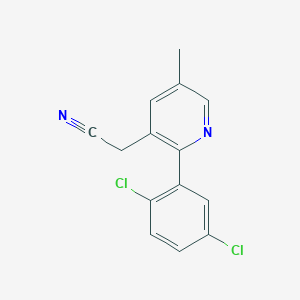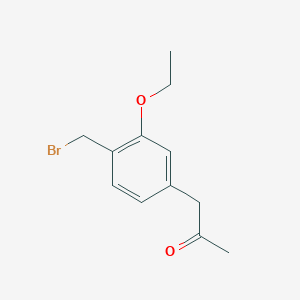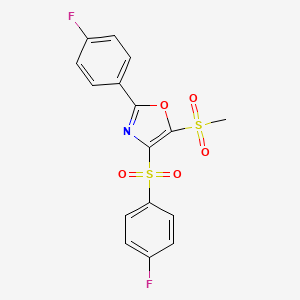
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole is a synthetic organic compound characterized by the presence of fluorophenyl, sulfonyl, and oxazole groups
Métodos De Preparación
The synthesis of 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorophenyl and sulfonyl intermediates, followed by their coupling with the oxazole ring. Common reagents used in these reactions include fluorobenzene derivatives, sulfonyl chlorides, and oxazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Análisis De Reacciones Químicas
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a tool for studying biochemical pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)-4-((4-chlorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.
2-(4-Fluorophenyl)-4-((4-methylphenyl)sulfonyl)-5-(methylsulfonyl)oxazole:
2-(4-Fluorophenyl)-4-((4-nitrophenyl)sulfonyl)-5-(methylsulfonyl)oxazole: The nitro group introduces additional reactivity and potential for different types of chemical reactions.
Propiedades
Fórmula molecular |
C16H11F2NO5S2 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-methylsulfonyl-1,3-oxazole |
InChI |
InChI=1S/C16H11F2NO5S2/c1-25(20,21)16-15(26(22,23)13-8-6-12(18)7-9-13)19-14(24-16)10-2-4-11(17)5-3-10/h2-9H,1H3 |
Clave InChI |
RZXBKCRPPRWABW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


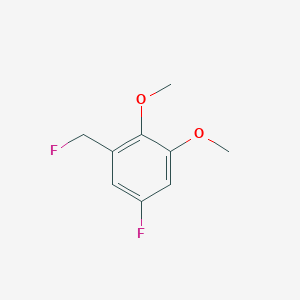
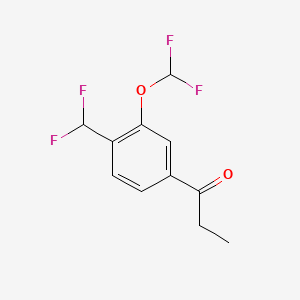
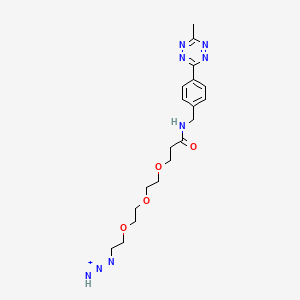
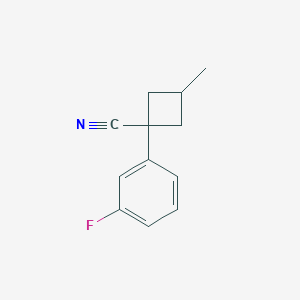
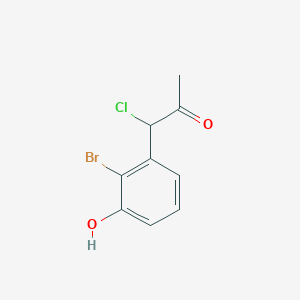
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14055317.png)
